molecular formula C7H5ClN2O B1148968 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol CAS No. 1260381-80-3

7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol

Cat. No.: B1148968
CAS No.: 1260381-80-3
M. Wt: 168.58
InChI Key: CVWNPZCOZOABRL-UHFFFAOYSA-N
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Description

7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol is a bifunctional heteroaromatic building block of high value in pharmaceutical research and development. Its structure incorporates both a chloro substituent and a hydroxyl group on a pyrrolopyridine core, making it a versatile intermediate for constructing more complex molecules via substitution and coupling reactions. The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, isosteric with indole, and is frequently explored in the design of kinase inhibitors and other targeted therapeutics . Researchers utilize this compound as a key precursor in synthesizing novel compounds for probing biological mechanisms and screening for potential drug candidates. It is particularly relevant in the development of substances for neurological, inflammatory, and metabolic diseases . Strictly for research applications, this product is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1260381-80-3

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58

IUPAC Name

7-chloro-1H-pyrrolo[2,3-c]pyridin-4-ol

InChI

InChI=1S/C7H5ClN2O/c8-7-6-4(1-2-9-6)5(11)3-10-7/h1-3,9,11H

InChI Key

CVWNPZCOZOABRL-UHFFFAOYSA-N

SMILES

C1=CNC2=C1C(=CN=C2Cl)O

Synonyms

7-Chloro-4-hydroxy-6-azaindole

Origin of Product

United States

Synthetic Methodologies for 7 Chloro 1h Pyrrolo 2,3 C Pyridin 4 Ol and Its Pyrrolopyridine Precursors

Established Synthetic Routes to the Pyrrolo[2,3-c]pyridine Ring System

The construction of the bicyclic pyrrolo[2,3-c]pyridine scaffold can be achieved through various synthetic strategies, which can be broadly categorized by the method of ring formation. These include building the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) (annelation) or forming the pyridine ring from a pyrrole precursor.

Annelation Strategies Involving Preformed Pyridine Scaffolds

Annelation strategies are common for building fused heterocyclic systems. In the context of pyrrolopyridines, this typically involves the formation of the five-membered pyrrole ring onto a functionalized pyridine starting material. Cycloaddition and annulation reactions are powerful tools for constructing multisubstituted pyrrolidine (B122466) rings, which can then be aromatized to form the pyrrole. rsc.org

One-step palladium-catalyzed annulation procedures have been developed for creating substituted 4- and 7-azaindoles. For instance, the reaction of amino-ortho-chloropyridines with pyruvic acid derivatives under mild conditions, involving an initial enamine formation followed by a Heck reaction, yields the azaindole core. organic-chemistry.org Another prominent strategy involves the Sonogashira coupling of a 3-halo-substituted-aminopyridine with a terminal alkyne, followed by cyclization to form the pyrrole ring. google.com Various reagents and conditions can effect this cyclization, including acid catalysis or the use of bases like potassium or cesium t-butoxide. google.com

A robust and flexible synthesis for substituted 7-azaindoles (pyrrolo[2,3-b]pyridines) starts from nicotinic acid derivatives or 2,6-dichloropyridine, highlighting the versatility of using functionalized pyridine precursors. uni-rostock.de

Pyrrole Annulation Approaches

These methods involve the construction of the pyridine ring onto a preformed pyrrole. This approach is particularly useful for creating specific substitution patterns that might be difficult to achieve through pyridine functionalization. One such method is a three-component reaction involving N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds, which can produce a wide range of 7-azaindole (B17877) derivatives. rlavie.com This strategy is highly valuable for diversity-oriented synthesis. rlavie.com

Another example is the synthesis of pyrrole-pyridine based ligands using an in-situ generated boronic acid for a Suzuki coupling reaction, demonstrating the fusion of a pyridine ring to a pyrrole. researchgate.net

Gould-Jacobs Reaction Variants for Pyrrolopyridines

The Gould-Jacobs reaction is a classic method for synthesizing quinolines and their hydroxy derivatives. google.com The reaction proceeds through the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by a thermal cyclization and subsequent saponification and decarboxylation. google.com This methodology can be adapted for the synthesis of pyrrolopyridinones, which are precursors to hydroxypyrrolopyridines. The reaction involves condensing an aminopyrrole with a malonic acid derivative like diethyl ethoxymethylenemalonate (EMME). The resulting intermediate undergoes thermal or microwave-assisted intramolecular cyclization to form the fused pyridinone ring. The use of microwave irradiation can significantly reduce reaction times and improve yields compared to classical heating methods.

Table 1: Comparison of Gould-Jacobs Reaction Conditions

Method Solvent Conditions Outcome Reference
Classical Diphenyl ether Reflux Formation of acyclic intermediate, then cyclization

Modified Madelung Synthesis for Azaindoles

The Madelung synthesis is a powerful tool for preparing indoles via the intramolecular cyclization of N-phenylamides using a strong base at high temperatures. This method has been successfully adapted for the synthesis of azaindoles. google.com The traditional Madelung synthesis often requires harsh conditions, but modifications have been developed to improve its applicability and functional group tolerance.

A key modification involves the introduction of electron-withdrawing groups on the starting material to facilitate the initial deprotonation step under milder conditions. Another advancement is the Smith-modified Madelung synthesis, which uses organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines to react with esters, leading to substituted indoles. For azaindoles, the classical approach involves the base-catalyzed cyclization of an N-acyl-aminopicoline. For example, heating 3-acetamido-4-picoline with a strong base like sodium ethoxide can produce the corresponding 6-azaindole, albeit sometimes in low yields. google.com

Table 2: Examples of Madelung Synthesis for Azaindoles

Starting Material Base Product Yield Reference
3-Acetamido-2,6-dimethylpyridine Sodium ethoxide 2,5-Dimethyl-4-azaindole 55% google.com
N-Benzoyl-3-amino-2,6-dimethylpyridine Sodium ethoxide 2-Phenyl-5-methyl-4-azaindole 67% google.com

Extended Reissert Synthetic Routes to Azaindoles

The Reissert synthesis is another established method for producing indoles, which can be extended to azaindole synthesis. The classical Reissert reaction involves the condensation of an ortho-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting pyruvate (B1213749) derivative using zinc in acetic acid to form the indole-2-carboxylic acid.

This methodology can be applied to the synthesis of azaindoles by starting with a nitropicoline instead of a nitrotoluene. The increased acidity of the methyl group on the nitropicoline facilitates the initial condensation step. Further attempts have been made to synthesize 4- and 6-azaindoles starting from nitropyridines using this approach. A modified Reissert route has also been described for the synthesis of 6-methyl-7-azaindole.

Targeted Synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol

The direct synthesis of this compound is not widely reported, but a plausible synthetic route can be constructed based on established methodologies for analogous compounds. A logical approach would involve the initial synthesis of a suitably substituted pyridine precursor, followed by the annelation of the pyrrole ring.

A potential pathway could start from a dichlorinated aminopyridine, such as 2-amino-4,6-dichloropyridine (B46313). The synthesis could proceed as follows:

Formation of a Pyrrolopyridine Precursor : The starting 2-amino-4,6-dichloropyridine could undergo a palladium-catalyzed cross-coupling reaction. For example, a Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane, followed by acid-catalyzed cyclization, is an efficient route to azaindole cores from chloroamino-N-heterocycles. uni-rostock.de This would yield a 7-chloro-4-chloro-1H-pyrrolo[2,3-c]pyridine intermediate.

Selective Conversion to the 4-ol : The resulting 4,7-dichloro-1H-pyrrolo[2,3-c]pyridine possesses two chloro-substituents at different positions. The chlorine at the C4 position of the pyridine ring is generally more susceptible to nucleophilic substitution than the one at C7. Treatment of the dichloro intermediate with a nucleophile like sodium hydroxide (B78521) or under controlled hydrolysis conditions would selectively displace the C4-chloro group to yield the desired this compound. This type of transformation is precedented in related heterocyclic systems, where a chloro-substituent is converted to a hydroxyl group. For instance, 7H-pyrrolo[2,3-d]pyrimidin-4-ol can be converted to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using reagents like phosphoryl chloride (POCl₃), and this reaction can be reversible under hydrolytic conditions. rlavie.com

An alternative approach involves the chlorination of a 1H-pyrrolo[2,3-c]pyridin-4-ol precursor. This would require the initial synthesis of 1H-pyrrolo[2,3-c]pyridin-4-ol, which could then be selectively chlorinated at the 7-position. However, controlling the regioselectivity of chlorination on the electron-rich pyrrolopyridine ring system can be challenging.

Regioselective Functionalization Approaches

The inherent electronic nature of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus, characterized by an electron-rich pyrrole ring fused to an electron-deficient pyridine ring, governs its reactivity. acs.org Consequently, direct functionalization requires carefully chosen conditions to achieve regioselectivity. For instance, electrophilic substitution typically occurs at the C3 position of the pyrrole ring, while nucleophilic attack is favored at the C4 and C6 positions of the pyridine ring. youtube.com

Researchers have developed various strategies to control the position of functionalization. One common approach involves the use of a protecting group on the pyrrole nitrogen, such as a benzenesulfonyl or (trimethylsilyl)ethoxymethyl (SEM) group. mdpi.comnih.gov This modification alters the electron distribution and can direct metallation or halogenation to specific sites. Zinc triflate has been utilized to catalyze the regioselective heteroannulation of 3-aminocarbazoles with propargyl alcohols to yield pyrrolo[2,3-c]carbazoles, demonstrating a method for constructing the pyrrole ring with defined regiochemistry. rsc.org

Introduction of the Hydroxyl Group at Position 4

The introduction of a hydroxyl group at the C4 position of the pyrrolopyridine core is a critical step. A common precursor for this transformation is a 4-chloro or 4-methoxypyrrolopyridine derivative. For the analogous 7H-pyrrolo[2,3-d]pyrimidine system, 7H-pyrrolo[2,3-d]pyrimidin-4-ol is synthesized from ethyl 2-cyano-4,4-diethoxy-butyric acid ethyl ester and formamidine (B1211174) acetate. google.com This pyrimidin-4-ol can then be converted to the 4-chloro derivative. google.comgoogle.com A similar strategy can be envisioned for the pyrrolo[2,3-c]pyridine series, where a 4-aminopyrrolopyridine is hydrolyzed or a 4-methoxypyrrolopyridine is demethylated to furnish the desired 4-ol. The synthesis of pyrrolo[2,3-c]pyridine-7-ones has been achieved via an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals, showcasing a method for building the pyridinone ring, which exists in tautomeric equilibrium with the pyridin-4-ol form. nih.gov

Chlorination Strategies at Position 7

Direct and selective chlorination of the 7-azaindole skeleton at position 7 is challenging due to the electronic properties of the fused ring system. A notable advancement is the development of a rhodium-catalyzed regioselective C-H chlorination using 1,2-dichloroethane (B1671644) (DCE) as the chlorinating agent. acs.orgnih.gov This method utilizes the directing group ability of the 7-azaindole itself to achieve ortho-chlorination, providing an efficient route to chlorinated 7-azaindoles with good functional group tolerance. acs.org Another approach involves the synthesis of 5-chloro-7-azaindoles where a 7-azaindole is first hydrogenated to the corresponding indoline, followed by chlorination with liquid chlorine, and subsequent dehydrogenation to restore the aromatic system. google.com For chlorination at other positions, such as C4, treatment of the corresponding pyrrolopyridin-4-ol or its N-oxide precursor with a chlorinating agent like phosphoryl chloride (POCl₃) is a standard method. nih.govwikipedia.org

Advanced Synthetic Transformations for Pyrrolopyridine Derivatives

The functionalized pyrrolopyridine core serves as a versatile platform for further elaboration, primarily through modern cross-coupling reactions and other advanced transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of the pyrrolopyridine scaffold. atlanchimpharma.com These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. beilstein-journals.orgwikipedia.org

The Suzuki-Miyaura coupling , which couples an organoboron species with an organic halide or triflate, has been extensively used to introduce aryl or heteroaryl substituents at various positions of the 7-azaindole ring. youtube.comlibretexts.org For example, 4-chloro-7-azaindole (B22810) derivatives have been successfully coupled with a range of boronic acids to produce 4-aryl-7-azaindoles. atlanchimpharma.com The choice of catalyst, ligand, and base is crucial for achieving high yields, especially when dealing with electronically challenging nitrogen-containing heterocycles. organic-chemistry.org A chemoselective Suzuki-Miyaura coupling at C2 was achieved on a 2-iodo-4-chloropyrrolopyridine intermediate, highlighting the ability to differentiate between two different halogen-substituted positions. nih.gov

Table 1: Examples of Suzuki-Miyaura Reactions on Pyrrolopyridine Scaffolds
SubstrateCoupling PartnerCatalyst/LigandProductYieldReference
4-Chloro-1-tosyl-7-azaindolePhenylboronic acidPd(PPh₃)₄4-Phenyl-1-tosyl-7-azaindoleHigh atlanchimpharma.com
2-Iodo-4-chloro-1-SEM-7-azaindole(4-(Hydroxymethyl)phenyl)boronic acidPd(PPh₃)₄2-(4-(Hydroxymethyl)phenyl)-4-chloro-1-SEM-7-azaindoleNot specified nih.gov
3-Bromo-1-Boc-7-azaindole(Pinacolato)diboron (Miyaura borylation)Pd(dppf)₂Cl₂3-(Pinacolatoboronyl)-1-Boc-7-azaindoleNot specified mdpi.com

The Buchwald-Hartwig amination provides a powerful method for forming C-N bonds, enabling the synthesis of a wide array of amino-substituted pyrrolopyridines. wikipedia.orglibretexts.org This reaction has been successfully applied to unprotected halo-7-azaindoles, which was previously a significant challenge due to competitive N-arylation of the pyrrole nitrogen. mit.edumit.edu The use of specialized palladium precatalysts and ligands like Xantphos allows for the selective amination of halo-pyrrolopyridines with primary and secondary amines, amides, and amino acid esters under mild conditions. beilstein-journals.orgmit.edu

Table 2: Examples of Buchwald-Hartwig Amination on Pyrrolopyridine Scaffolds
SubstrateAmine SourceCatalyst/LigandBaseProductYieldReference
N-Benzyl-4-bromo-7-azaindoleBenzamidePd(OAc)₂ / XantphosCs₂CO₃N-Benzyl-4-(benzamido)-7-azaindoleHigh beilstein-journals.org
4-Chloro-1-SEM-2-aryl-7-azaindoleA secondary amineNot specifiedNot specified4-(Amino)-1-SEM-2-aryl-7-azaindoleSuccessful nih.gov
2-Bromo-6-methylpyridinetrans-1,2-Diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOBuᵗN,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine60% chemspider.com

Nucleophilic Substitution-Rearrangements in 4-Substituted Pyrrolopyridines

Pyridines substituted with leaving groups at the 2- and 4-positions are susceptible to nucleophilic aromatic substitution (SNAr) via an addition-elimination mechanism. youtube.comquimicaorganica.org In certain cases, these reactions can be accompanied by skeletal rearrangements. A notable example is the reaction of 4-chloropyrrolo[2,3-b]pyridine with nitroanilines, which, upon heating, does not yield the expected 4-amino-pyrrolo[2,3-b]pyridine directly but instead undergoes a rearrangement to afford 1-aryl-4-aminopyrrolo[3,2-c]pyridine salts. nih.gov This transformation highlights the complex reactivity patterns within the azaindole family, where reaction conditions can trigger unexpected pathways to isomeric heterocyclic systems. Such rearrangements can be synthetically useful for accessing alternative pyrrolopyridine scaffolds that might be difficult to synthesize through direct methods.

Functionalization of the Pyridine Ring via N-Oxide Intermediates

The formation of a pyridine N-oxide is a classic strategy to alter the reactivity of the pyridine ring. wikipedia.org The N-oxide group is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but significantly activates the C2 and C4 positions for nucleophilic substitution. wikipedia.orgyoutube.com This strategy has been applied to the 7-azaindole system. For example, 7-azaindole (pyrrolo[2,3-b]pyridine) can be oxidized with an agent like m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. nih.gov This intermediate can then be treated with reagents like phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the C4-position. nih.govwikipedia.org The N-oxide can be subsequently removed by deoxygenation, typically with reagents like PCl₃ or zinc dust, to restore the pyridine ring. wikipedia.org This N-oxide strategy also enables site-selective C-H functionalization, providing access to derivatives that are otherwise difficult to obtain. acs.org

Chemical Reactivity and Derivatization Studies of the 7 Chloro 1h Pyrrolo 2,3 C Pyridin 4 Ol Scaffold

Tautomerism and Isomerization Pathways of Pyrrolopyridinols

The 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol structure possesses a hydroxyl group on the pyridine (B92270) ring, making it susceptible to keto-enol tautomerism. libretexts.org This is a form of constitutional isomerism where the isomers, known as tautomers, are readily interconverted. libretexts.org The equilibrium involves the migration of a proton and the shifting of bonding electrons.

For this specific pyrrolopyridinol, the equilibrium exists between the 4-ol (enol) form and the corresponding 4-oxo (keto) form, 7-chloro-1,5-dihydro-4H-pyrrolo[2,3-c]pyridin-4-one. The relative stability and population of these tautomers are influenced by several factors, including the solvent and the presence of other functional groups. masterorganicchemistry.com Generally, the keto tautomer is more stable and favored at equilibrium for simple carbonyl compounds. libretexts.org However, factors such as intramolecular hydrogen bonding and aromaticity can stabilize the enol form. libretexts.orgmasterorganicchemistry.com For instance, in diketones like 2,4-pentanedione, the enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation. libretexts.org Similarly, the potential for the enol form of a cyclohexadienone to achieve aromaticity by becoming phenol (B47542) heavily shifts the equilibrium. libretexts.org

The interconversion between the keto and enol forms can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed mechanism: Involves protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol. libretexts.orgyoutube.com

Base-catalyzed mechanism: Involves deprotonation at the α-carbon to form an enolate ion, which is then protonated on the oxygen atom. libretexts.org

This tautomerism is a critical consideration in the reactivity and biological interactions of the scaffold, as each tautomer presents a different set of reactive sites and hydrogen bonding capabilities. frontiersin.org

Electrophilic and Nucleophilic Reactivity of the Pyrrolo[2,3-c]pyridine Core

The pyrrole (B145914) ring is considered π-excessive because the nitrogen atom's lone pair of electrons participates in the aromatic sextet, increasing the electron density of the ring. stackexchange.comquora.com Consequently, it is highly susceptible to electrophilic substitution, typically at the C2 or C5 positions (α-positions), where the intermediate carbocation is most stable. quora.com

Conversely, the pyridine ring is π-deficient due to the high electronegativity of the ring nitrogen, which withdraws electron density. stackexchange.comuoanbar.edu.iq This deactivation makes the pyridine ring resistant to electrophilic attack, which requires harsh conditions. uoanbar.edu.iqyoutube.com However, this electron deficiency makes the pyridine ring highly reactive towards nucleophiles, particularly at the C2 and C4 positions. uoanbar.edu.iq

The pyridine portion of the this compound scaffold is activated towards nucleophilic substitution due to both the electron-withdrawing nature of the ring nitrogen and the presence of the chloro substituent at the C7 position. Halogens at positions corresponding to C2 and C4 of pyridine are readily displaced by nucleophiles. uoanbar.edu.iq The presence of the chlorine atom at C7 makes this position a prime site for nucleophilic aromatic substitution (SNAr) reactions.

Various nucleophiles can be employed to displace the C7-chloro group, allowing for the introduction of a wide range of functional groups. This is a common strategy for building molecular diversity from this scaffold.

Table 1: Examples of Nucleophilic Substitution on Halopyridines

Nucleophile Reagent Example Product Type Reference
Amine Sodium amide (NaNH₂) Aminopyridine uoanbar.edu.iq
Alkoxide/Aryloxide Sodium methoxide (B1231860) (NaOMe) Alkoxy/Aryloxy-pyridine N/A

The efficiency of these substitutions can be influenced by the specific reaction conditions, including the choice of catalyst, base, and solvent. For instance, Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds, often employed for attaching amines to aryl halides like the C7-chloro group on the pyrrolopyridine core. nih.gov

The N-1 hydrogen of the pyrrole ring is moderately acidic (pKa ≈ 17.5 for pyrrole itself) and can be removed by a strong base, such as sodium hydride or butyllithium, to form a nucleophilic pyrrolide anion. wikipedia.org This anion can then react with various electrophiles, leading to N-1 functionalization. wikipedia.org

Common derivatization reactions at the N-1 position include:

N-Alkylation: Reaction with alkyl halides (e.g., iodomethane) to introduce alkyl groups. wikipedia.org

N-Arylation: Palladium- or copper-catalyzed coupling reactions with aryl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides to introduce acyl groups.

N-Sulfonylation: Reaction with sulfonyl chlorides.

The choice of base and solvent can influence whether the reaction occurs at the nitrogen or at a carbon atom of the pyrrole ring. wikipedia.org Protecting the N-1 position, for example with a trimethylsilylethoxymethyl (SEM) group, is a common strategy to prevent unwanted side reactions during subsequent synthetic steps and can be crucial for achieving desired transformations on other parts of the scaffold. nih.gov

Oxidation and Reduction Transformations of Pyrrolopyridine Systems

Oxidation and reduction reactions provide further avenues for modifying the pyrrolo[2,3-c]pyridine scaffold. youtube.comyoutube.comyoutube.com

Oxidation: The electron-rich pyrrole ring is generally more susceptible to oxidation than the pyridine ring. Strong oxidizing agents can lead to ring-opening or polymerization. A common and controlled oxidation reaction for pyridine-containing systems is the formation of N-oxides. bath.ac.ukabertay.ac.uk Treating a pyridine with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the pyridine nitrogen to an N-oxide. bath.ac.uknih.gov This transformation alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions.

Reduction: Reduction of the pyrrolopyridine system can target either the pyridine or pyrrole ring, or substituents. Catalytic hydrogenation can reduce the pyridine ring to a piperidine (B6355638) ring, significantly altering the geometry and basicity of the molecule. uoanbar.edu.iq The chloro group at C7 can also be removed via reductive dehalogenation, for example, using palladium on carbon (Pd/C) with a hydrogen source.

Table 2: Common Oxidation/Reduction Reactions

Reaction Type Reagent Example Transformation Reference
N-Oxidation m-CPBA Pyridine → Pyridine N-oxide bath.ac.uknih.gov
Catalytic Hydrogenation H₂, Pd/C Pyridine ring → Piperidine ring uoanbar.edu.iq
Reductive Dehalogenation H₂, Pd/C or Zn, Acetic Acid C-Cl → C-H N/A

Rational Design of Structural Analogs through Chemical Modification

The this compound scaffold serves as a versatile template for the rational design of structural analogs, often in the context of medicinal chemistry programs. nih.govnih.gov The goal is to systematically modify the core structure to explore structure-activity relationships (SAR).

The design process involves identifying key positions on the scaffold where chemical modifications can be made to modulate properties. For the this compound core, these key positions include:

The C7-position via nucleophilic substitution of the chloro group.

The N-1 position of the pyrrole ring via alkylation, arylation, or acylation.

The C4-hydroxyl group via etherification or esterification.

The C2 and C3 positions of the pyrrole ring via electrophilic substitution.

The C5 and C6 positions of the pyridine ring, although these are generally less reactive.

Systematic variation of substituents is a cornerstone of analog design. By introducing a diverse set of chemical groups at specific positions, researchers can fine-tune the steric, electronic, and lipophilic properties of the molecule.

For example, in the development of kinase inhibitors, a common strategy involves keeping a "hinge-binding" motif (like the pyrrolopyridine core) constant while systematically varying a "solvent-front" substituent. nih.gov In the case of our scaffold, the C7 position is an ideal point for such variation. A library of analogs could be synthesized by reacting this compound with a range of amines, alcohols, or thiols.

Similarly, the N-1 position can be systematically modified. Introducing different alkyl or aryl groups can alter the molecule's conformation and interactions with biological targets. wikipedia.org A scaffold-hopping approach might even replace the pyrrolo[2,3-c]pyridine core with a related heterocycle like an indole (B1671886) or another azaindole isomer to probe the importance of the nitrogen atom's position. nih.gov

Table 3: Positions for Systematic Substituent Variation

Position Type of Modification Example Reaction Potential New Groups
C7 Nucleophilic Aromatic Substitution Buchwald-Hartwig Amination Alkylamines, anilines, heterocycles
N1 N-Alkylation/Arylation Deprotonation followed by electrophile Methyl, benzyl, phenyl, substituted aryls
C4 O-Alkylation Williamson Ether Synthesis Methoxy, ethoxy, benzyloxy

These modifications, often performed in a combinatorial or parallel synthesis fashion, allow for the rapid generation of a focused library of compounds for further investigation.

Impact of Chlorine and Hydroxyl Substituents on Reactivity

The hydroxyl group at the C4-position and the chlorine atom at the C7-position are key functional handles for the derivatization of the 1H-pyrrolo[2,3-c]pyridine core. The hydroxyl group can undergo O-alkylation, O-acylation, or be converted into a better leaving group, such as a triflate or tosylate, to facilitate nucleophilic substitution reactions. The chlorine atom at C7 is susceptible to displacement by various nucleophiles, a common strategy in the functionalization of chloropyridines.

Furthermore, the pyrrole moiety of the scaffold presents additional sites for chemical modification. The N-H proton can be removed by a base to generate a nucleophilic anion that can be subsequently alkylated or acylated. The electron-rich pyrrole ring is also predisposed to electrophilic substitution, typically at the C3 position. The precise outcome of derivatization attempts often depends on the specific reagents and reaction conditions employed, which can be tailored to target a desired position on the scaffold.

Reactivity at the C4-Hydroxyl Group

The hydroxyl group at the C4-position is a versatile functional group for introducing a variety of substituents. Standard etherification and esterification reactions can be employed to modify this position. For instance, alkylation can be achieved using alkyl halides in the presence of a base, while acylation can be carried out with acyl chlorides or anhydrides.

To enhance the reactivity of the C4-position towards nucleophilic substitution, the hydroxyl group can be converted into a more effective leaving group. For example, treatment with triflic anhydride (B1165640) or tosyl chloride can yield the corresponding C4-triflate or C4-tosylate. These intermediates are significantly more reactive towards nucleophilic displacement by amines, thiols, and other nucleophiles, allowing for the introduction of a wide array of functional groups at this position. A related transformation involves the conversion of a hydroxypyridine to a chloropyridine using reagents like phosphorus oxychloride (POCl₃), a reaction documented for the analogous 7H-pyrrolo[2,3-d]pyrimidin-4-ol system. google.com

Table 1: Representative Derivatization Reactions at the C4-Position

Starting MaterialReagentProductReaction Type
This compoundMethyl iodide, K₂CO₃7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridineO-Alkylation
This compoundAcetyl chloride, Et₃N7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-yl acetateO-Acylation
This compoundPOCl₃4,7-Dichloro-1H-pyrrolo[2,3-c]pyridineChlorination

Reactivity at the C7-Chlorine Atom

The chlorine atom at the C7-position of the pyridine ring is a prime site for nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for the introduction of nitrogen, oxygen, and sulfur nucleophiles, as well as for the formation of carbon-carbon bonds through cross-coupling reactions. The reactivity of the C7-chloro group is enhanced by the electron-withdrawing nature of the pyridine nitrogen.

Buchwald-Hartwig amination and other palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are powerful methods for the derivatization of chloro-substituted 7-azaindoles. For instance, the amination of a related 4-chloro-7-azaindole (B22810) scaffold has been reported, demonstrating the feasibility of introducing amino groups at the C4 position. nih.gov By analogy, the C7-chloro group is expected to undergo similar transformations. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these cross-coupling reactions.

Table 2: Potential Cross-Coupling Reactions at the C7-Position

Starting MaterialCoupling PartnerCatalyst/LigandProductReaction Type
This compoundPhenylboronic acidPd(PPh₃)₄, Na₂CO₃7-Phenyl-1H-pyrrolo[2,3-c]pyridin-4-olSuzuki Coupling
This compoundAniline (B41778)Pd₂(dba)₃, Xantphos, Cs₂CO₃7-(Phenylamino)-1H-pyrrolo[2,3-c]pyridin-4-olBuchwald-Hartwig Amination
This compoundPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N7-(Phenylethynyl)-1H-pyrrolo[2,3-c]pyridin-4-olSonogashira Coupling

Reactivity of the Pyrrole Ring (N1 and C3 Positions)

The pyrrole portion of the scaffold offers additional opportunities for derivatization. The N-H proton at the N1 position is acidic and can be readily removed by a base to form an anion. This nucleophilic nitrogen can then be targeted by various electrophiles, such as alkyl halides or acyl chlorides, to afford N-substituted derivatives. Protection of the N-H group is often a necessary step in multistep syntheses to prevent unwanted side reactions.

The C3-position of the pyrrole ring is electron-rich and thus susceptible to electrophilic substitution reactions. Halogenation, nitration, and Friedel-Crafts acylation are common transformations that can be used to introduce functionality at this position. The regioselectivity for the C3 position is a well-established reactivity pattern for 7-azaindole (B17877) systems.

Table 3: Derivatization of the Pyrrole Moiety

Starting MaterialReagentProductPosition of ReactionReaction Type
This compoundNaH, then CH₃I7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridin-4-olN1N-Alkylation
This compoundN-Bromosuccinimide3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-4-olC3Electrophilic Halogenation
This compoundAcetic anhydride, BF₃·OEt₂1-(7-Chloro-4-hydroxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethan-1-oneC3Friedel-Crafts Acylation

Structure Activity Relationship Sar Investigations and Molecular Design Principles for 7 Chloro 1h Pyrrolo 2,3 C Pyridin 4 Ol Analogs

Methodologies for SAR Studies on Pyrrolopyridine Derivatives

The investigation of structure-activity relationships (SAR) for pyrrolopyridine derivatives employs a combination of computational and experimental techniques to elucidate how chemical structure influences biological activity. nih.govnih.gov A foundational approach involves the systematic synthesis of analog libraries where specific positions on the pyrrolopyridine scaffold are modified. nih.gov These compounds are then subjected to biological assays to determine their potency and selectivity against a target, such as a protein kinase. nih.govnih.gov

Computational methods play a pivotal role in modern SAR studies. nih.govnih.gov Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling are used to build predictive models that correlate the physicochemical properties of the molecules with their biological activity. nih.gov Molecular docking simulations are employed to predict the binding modes of these derivatives within the active site of their biological target, providing insights into key interactions. nih.govacs.org Furthermore, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex and analyze the dynamic nature of their interactions over time. nih.govacs.org

Experimental validation is essential. X-ray crystallography provides high-resolution structural data of the ligand bound to its target, confirming the binding mode and guiding further design. researchgate.netchemicalbook.com Fragment-Based Drug Discovery (FBDD) is another powerful strategy where small molecular fragments, like the 7-azaindole (B17877) core, are identified as binders to a target, and then elaborated into more potent molecules. pharmablock.com This approach was successfully used in the development of the BRAF inhibitor, vemurafenib. pharmablock.com

Influence of Substituent Patterns on Biological Efficacy and Selectivity

The biological activity and selectivity of pyrrolopyridine derivatives are highly dependent on the nature and position of substituents on the core scaffold. nih.govnih.gov Research has shown that modifications at various positions, including the C4, N1, and N7 positions, can dramatically alter the compound's properties and its interaction with biological targets. pharmablock.comnih.gov

Hydrophobicity and Steric Considerations of C4-Substituents

The C4 position of the pyrrolopyridine ring has been identified as a critical point for modification, where both hydrophobicity and steric bulk of the substituents play a significant role in determining biological activity. nih.govnih.gov For instance, in a series of pyrazolopyridine inhibitors of enteroviruses, the C4 position showed the greatest potential for improving antiviral activity. nih.gov The introduction of various N-aryl groups at this position led to analogs with enhanced potency. nih.gov

In the context of kinase inhibitors, the C4 position often extends into a hydrophobic pocket of the ATP-binding site. nih.gov Therefore, substituents that can favorably occupy this pocket can enhance binding affinity. For example, in the design of JAK1 inhibitors, a chlorobenzyl group at a related position was shown to be enclosed within a hydrophobic pocket, forming interactions with residues such as leucine (B10760876) and valine. nih.gov However, there is a limit to the size of substituents that are tolerated. Studies on GPR119 agonists with a pyrrolo[3,4-c]pyridine core showed that while small alkyl chains like ethyl and propyl at a related position increased activity compared to a methyl group, larger, bulky substituents such as phenyl or cyclopentyl resulted in a significant loss of potency. nih.gov This highlights the delicate balance between achieving favorable hydrophobic interactions and avoiding steric clashes within the binding site.

Role of the N1-Hydrogen and N7-Nitrogen in Molecular Interactions

The N1-hydrogen (pyrrole NH) and the N7-nitrogen (pyridine N) of the 7-azaindole scaffold are fundamental to its function as a "hinge-binder" in many kinase inhibitors. nih.govchemicalbook.comjst.go.jp This is due to their ability to form a bidentate hydrogen bond pattern with the kinase hinge region, mimicking the interaction of the adenine (B156593) base of ATP. pharmablock.comchemicalbook.com The pyrrole (B145914) NH typically acts as a hydrogen bond donor, while the pyridine (B92270) N7 atom acts as a hydrogen bond acceptor. chemicalbook.com This dual interaction provides a strong anchor for the inhibitor within the ATP binding pocket, and its preservation is often critical for maintaining inhibitory activity. acs.org

Conformational Analysis and its Implications for Molecular Recognition

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target. For pyrrolopyridine derivatives, conformational analysis helps in understanding how the molecule orients itself to achieve optimal interactions within a binding site. nih.govnih.gov The pyrrolopyridine core itself is an essentially planar and rigid structure. nih.gov However, the substituents attached to this core can have rotational freedom, and their preferred orientation can significantly impact molecular recognition.

Computational methods, such as molecular dynamics simulations, are invaluable for exploring the conformational landscape of these molecules. nih.govacs.org These simulations can reveal the most stable conformations of a ligand when bound to its target protein and highlight the flexibility of certain parts of the molecule. nih.gov For example, in a study of JAK1 inhibitors, MD simulations showed that the pyrrolopyridine core of a potent inhibitor maintained stable hydrogen bond interactions with the hinge region throughout the simulation. nih.gov The conformation of the inhibitor was found to be similar to that of a known inhibitor in a crystal structure, validating the binding pose. nih.gov

Scaffold Hopping and Bioisosteric Replacements within Azaindole Derivatives

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for lead optimization and the discovery of novel chemical entities. nih.govresearchgate.netscispace.com These approaches are particularly relevant for the azaindole class of compounds, including derivatives of 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol.

Bioisosteric replacement involves substituting one functional group or moiety with another that has similar physical or chemical properties, with the goal of maintaining or improving biological activity while optimizing other properties like metabolic stability or synthetic accessibility. nih.gov The azaindole core itself is an excellent example of a bioisostere for the indole (B1671886) and purine (B94841) systems. nih.govpharmablock.com The strategic placement of a nitrogen atom in the indole ring can modulate properties such as pKa, solubility, and hydrogen bonding capacity, which can lead to improved drug-like characteristics. nih.gov

Scaffold hopping is a more significant structural change where the central core or scaffold of a molecule is replaced with a chemically different one, while preserving the spatial arrangement of key functional groups necessary for biological activity. nih.govscispace.com This strategy is often used to escape existing patent space, improve properties, or find new series of compounds. researchgate.net For example, in the development of ROCK inhibitors, a benzoazepinone core was successfully used as a scaffold hop to replace a linker moiety, while retaining the essential 7-azaindole hinge-binding group. nih.gov This resulted in a new series of potent inhibitors with a distinct chemical architecture. nih.gov Similarly, replacing a thiazole (B1198619) ring with a thiadiazole in a series of kinase inhibitors based on a 7-azaindole scaffold completely switched the selectivity of the compounds between two different kinases. acs.org

These design strategies, often aided by computational tools, allow chemists to explore vast chemical space and rationally design new molecules with improved therapeutic potential. nih.govscispace.com

Mechanistic Investigations of Biological Activity: Target Focused Studies

Enzyme Inhibition Mechanisms Associated with Pyrrolopyridine Scaffolds

Research into pyrrolopyridine derivatives has illuminated their potential as potent and selective inhibitors of critical kinases implicated in cancer progression. The following sections detail the target-focused studies on their mechanisms of action against FGFR and PKB/Akt.

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition

The dysregulation of FGFR signaling is a known driver in various malignancies, making it a prime target for therapeutic intervention. Certain pyrrolopyridine derivatives have been identified as effective inhibitors of FGFR kinases.

Studies have demonstrated that specific 1H-pyrrolo[2,3-b]pyridine derivatives exhibit potent inhibitory activity against multiple FGFR isoforms. For instance, a particular compound from this class, designated as 4h , has shown significant efficacy against FGFR1, FGFR2, and FGFR3. The inhibitory concentrations (IC50) for this compound highlight its pan-FGFR inhibitory profile, with a slightly higher potency for FGFR1 and FGFR2.

Table 1: Inhibitory Activity of Compound 4h against FGFR Isoforms

Kinase Target IC50 (nM)
FGFR1 7
FGFR2 9
FGFR3 25

Data derived from studies on 1H-pyrrolo[2,3-b]pyridine derivatives.

The inhibitory action of these pyrrolopyridine compounds stems from their interaction with the ATP-binding pocket of the FGFR kinase domain. Molecular docking studies of compounds like 4h have revealed key binding modes. The 1H-pyrrolo[2,3-b]pyridine core typically forms crucial hydrogen bonds with the hinge region of the kinase, specifically with the backbone carbonyl of glutamic acid (E562) and the NH group of alanine (A564). nih.gov

Furthermore, substituents on the pyrrolopyridine scaffold play a vital role in enhancing potency and selectivity. For example, a 3,5-dimethoxyphenyl group can occupy a hydrophobic pocket and form π-π stacking interactions with a phenylalanine residue (F489). nih.gov Additionally, the methoxy groups can form hydrogen bonds with the aspartic acid residue (D641) of the DFG motif. nih.gov The introduction of a trifluoromethyl group at the 5-position of the pyrrolopyridine ring can lead to the formation of a hydrogen bond with glycine (G485), further improving the compound's activity. nih.gov

Protein Kinase B (PKB/Akt) Inhibition

The PI3K/Akt signaling pathway is another critical axis in cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. Pyrrolopyrimidine derivatives, a related class of compounds, have been developed as potent ATP-competitive inhibitors of Akt.

The development of selective ATP-competitive inhibitors for Akt is challenging due to the high degree of homology in the ATP-binding sites across the AGC kinase family, which includes PKA. However, optimization of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines has yielded nanomolar inhibitors of Akt. nih.gov These compounds function by directly competing with endogenous ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates.

X-ray crystallography has provided insights into the binding mode of these inhibitors. The productive binding of the inhibitor's chlorobenzyl group within a lipophilic pocket formed by P-loop residues in Akt is a key determinant of its inhibitory activity. nih.gov

A significant hurdle in the development of Akt inhibitors is achieving selectivity over other closely related kinases like Protein Kinase A (PKA). The high sequence homology in their ATP-binding sites often leads to off-target effects. nih.gov However, subtle differences in the amino acid composition of these sites can be exploited to design selective inhibitors.

For instance, a single amino acid difference in the ribose-binding pocket (Methionine in Akt vs. Leucine (B10760876) in PKA) can alter the conformation of the bound inhibitor. nih.gov This conformational change can direct a lipophilic group of the inhibitor into a less favorable, solvent-exposed region in PKA, thereby reducing its binding affinity and conferring selectivity for Akt. nih.gov

Through strategic chemical modifications, researchers have been able to develop pyrrolopyrimidine-based inhibitors with significant selectivity for Akt over PKA. For example, the combination of 2- and 4-chloro substituents on a benzyl analogue resulted in a compound with approximately 150-fold selectivity for Akt. nih.gov

Table 2: Selectivity of a Disubstituted Pyrrolopyrimidine Analogue for Akt over PKA

Compound Akt β IC50 (nM) PKA IC50 (nM) Selectivity (Fold)

| 12 | 8.5 | 1300 | 153 |

Data derived from studies on 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine analogues. nih.gov

Janus Kinase (JAK) Family Inhibition (e.g., JAK3)

Derivatives of the pyrrolopyridine scaffold have been investigated as inhibitors of the Janus kinase (JAK) family. JAKs are critical cytoplasmic tyrosine kinases involved in cytokine signaling pathways that regulate immune responses. nih.gov Selective inhibition of JAK family members, such as JAK3, is a therapeutic strategy for autoimmune diseases like rheumatoid arthritis and psoriasis, as well as for preventing transplant rejection. nih.gov The selectivity for JAK3 is particularly desirable because, unlike other JAKs, its function is largely restricted to immune cells, potentially reducing off-target effects. nih.gov

The inhibitory mechanism of this compound class relies on key interactions within the ATP-binding site of the kinase. The pyrrolopyrimidine scaffold, an isostere of the pyrrolopyridine core, is known to form a specific hydrogen-bonding pattern with the hinge region of kinases. researchgate.netnih.gov This interaction mimics the binding of the adenine (B156593) portion of ATP. For related compounds, X-ray crystallography has confirmed that the N1 nitrogen and the C6 amino group of the core structure form crucial hydrogen bonds with the backbone amide and carbonyl groups of residues in the hinge region, such as Cys87 and Glu85 in Checkpoint Kinase 1 (CHK1), which correspond to Ala1950 and Glu1948 in LRRK2, respectively. nih.gov This anchoring to the hinge region is a fundamental aspect of their inhibitory action against kinases like JAK3.

Cryptosporidium Calcium-Dependent Protein Kinase 1 (CpCDPK1) Inhibition

The pyrrolopyrimidine scaffold, which is structurally analogous to the pyrrolopyridine core, has been identified as a potent inhibitor of Cryptosporidium parvum Calcium-Dependent Protein Kinase 1 (CpCDPK1). nih.govwikipedia.org This kinase is essential for the parasite's survival and proliferation, making it a key target for anti-cryptosporidiosis drug development. researchgate.netnih.gov

Inhibitors based on this scaffold have demonstrated potent enzymatic inhibition of CpCDPK1 and effectively block the proliferation of C. parvum parasites in vitro, often in the low micromolar range. nih.gov The exploration of this chemical class was motivated by the need for alternatives to previously developed pyrazolopyrimidine inhibitors, aiming for distinct pharmacokinetic and safety profiles. researchgate.net Studies comparing paired compounds from both series showed that the pyrrolopyrimidine scaffold offers a distinct and viable therapeutic alternative. researchgate.netnih.gov

Compound ScaffoldTargetActivityReference
7H-pyrrolo[2,3-d]pyrimidin-4-amineCpCDPK1Potent enzyme inhibition researchgate.net
7H-pyrrolo[2,3-d]pyrimidin-4-amineC. parvum parasiteBlocks proliferation in low micromolar range nih.gov
PyridopyrimidinonesCpCDPK1IC50 = 5.4 nM (for UH15_16)
PyridopyrimidinonesC. parvum parasiteEC50 = 14 nM (for UH15_16)

Broad Spectrum Kinase Inhibition Profiles

The selectivity of kinase inhibitors is a critical aspect of their development. Kinome profiling studies are used to assess how selectively a compound inhibits its intended target versus a wide range of other kinases.

In a study involving a related pyrazolopyrimidine-based inhibitor, the compound was tested against a panel of 180 human kinases. researchgate.net At a high concentration (50 μM), the compound interacted with 16 different kinases, including PKD isoforms 1, 2, and 3, as well as ACVR1B, LIMK1, MAP5K4, PTK6, SLK, STK10, RIPK2, and TGFBR1. researchgate.net However, a simple structural modification—O-methylation—completely abrogated its interaction with all 180 human kinases tested. researchgate.net This demonstrates that minor chemical modifications to the core scaffold can dramatically alter the selectivity profile, shifting a compound from a broad-spectrum inhibitor to a highly selective one. This high degree of tunability is a key feature of this chemical class. researchgate.net

Receptor Ligand Modulatory Actions

While the 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol scaffold is primarily investigated for its kinase inhibitory properties, the broader class of nitrogen-containing heterocyclic compounds is known to interact with a variety of cell surface receptors.

Based on the available scientific literature, there is no direct evidence linking the this compound chemical scaffold to significant ligand interactions with the 5-HT1A or 5-HT7 serotonin receptors. Research into dual ligands for these receptors has primarily focused on other chemical classes, such as arylpiperazines and novel phenylpyrrole derivatives. nih.govresearchgate.net These compounds have different core structures and pharmacophore elements designed to fit the binding sites of serotonin receptors. nih.gov

There is currently no scientific information available in published literature to suggest that this compound or its close derivatives act as modulators of the Retinoid-related orphan receptor C2 (RORC2, also known as RORγt). Small molecule inhibitors and inverse agonists developed for RORC2, a key transcription factor for Th17 cell differentiation, belong to different structural classes. nih.gov

Epigenetic Target Engagement

Bromodomain and Extra-Terminal Domain (BET) Protein Family Modulation (BRD2, BRD3, BRD4, BRD-t)

The Bromodomain and Extra-Terminal Domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are critical epigenetic readers. They recognize and bind to acetylated lysine residues on histone tails, a key mechanism in the regulation of gene transcription. This interaction facilitates the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. The two tandem bromodomains (BD1 and BD2) present in each BET protein are highly conserved and serve as the primary sites for acetyl-lysine binding.

While the pyrrolopyridone core is a feature of some reported BET inhibitors, specific data detailing the direct modulation of the BET protein family (BRD2, BRD3, BRD4, and BRD-t) by this compound is not extensively available in the current body of scientific literature. The inhibitory activity of compounds targeting these bromodomains is typically quantified by their half-maximal inhibitory concentration (IC50) values. For context, established pan-BET inhibitors exhibit potent activity across the family. For instance, the compound ABBV-075 demonstrates IC50 values in the nanomolar range for the bromodomains of BRD2, BRD3, and BRD4. mdpi.com Another inhibitor, ABBV-744, displays a degree of selectivity, primarily targeting the second bromodomain (BD2) of the BET proteins. mdpi.com

Further research is required to elucidate the specific binding affinity and inhibitory potential of this compound towards the individual bromodomains of the BET protein family.

Table 1: Illustrative IC50 Values of Known BET Inhibitors (Note: Data for this compound is not currently available and is shown as "Not Reported")

CompoundBRD2-BD1 (nM)BRD2-BD2 (nM)BRD3-BD1 (nM)BRD3-BD2 (nM)BRD4-BD1 (nM)BRD4-BD2 (nM)BRDT-BD1 (nM)BRDT-BD2 (nM)
This compound Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
ABBV-0752771551133618
ABBV-7442449875011320064183519

Role in Chromatin Structure and Gene Transcription Regulation

The structure of chromatin, the complex of DNA and proteins within the nucleus, plays a fundamental role in governing gene expression. The basic unit of chromatin is the nucleosome, which consists of DNA wrapped around a histone octamer. Post-translational modifications of these histones, such as acetylation, are pivotal in modulating chromatin accessibility and, consequently, gene transcription.

BET proteins, by binding to acetylated histones, act as scaffolds to recruit transcriptional co-regulators. This process can lead to the remodeling of chromatin, making it more accessible to the transcriptional machinery and thereby promoting gene expression. The inhibition of BET proteins prevents this interaction, leading to a more condensed chromatin state and the repression of target gene transcription. This mechanism is a key area of investigation for therapeutic intervention in various diseases.

Direct evidence and specific studies detailing the role of this compound in the regulation of chromatin structure and gene transcription are not prominently featured in existing research. The anticipated mechanism, should the compound prove to be a BET inhibitor, would involve the competitive displacement of BET proteins from acetylated chromatin, leading to the downregulation of specific gene expression programs.

Cellular Pathway Perturbation Studies (In Vitro)

PI3K-PKB-mTOR Pathway Modulation

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (PKB, also known as Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many diseases, including cancer.

Currently, there is a lack of specific published data demonstrating the direct modulatory effect of this compound on the PI3K-PKB-mTOR pathway. The investigation of how this compound might influence the phosphorylation status and activity of key components of this pathway, such as Akt and mTOR, would be a critical step in understanding its cellular effects.

Inhibition of Cell Proliferation, Migration, and Apoptosis Induction in Pre-clinical Models

The ability of a compound to inhibit cell proliferation, restrict cell migration, and induce apoptosis (programmed cell death) are fundamental characteristics of potential therapeutic agents, particularly in oncology.

While various pyrrolo[2,3-d]pyrimidine derivatives have been investigated for their cytotoxic and anti-proliferative effects against cancer cell lines, specific pre-clinical data on this compound's impact on cell proliferation, migration, and apoptosis induction is not well-documented in the public domain. Studies on structurally related compounds have shown that the pyrrolo-pyrimidine scaffold can be a key pharmacophore for kinase inhibitors with anti-proliferative and apoptosis-inducing activities. However, direct experimental evidence for this compound is needed to confirm these properties.

Table 2: Summary of Pre-clinical Cellular Effects (Note: Data for this compound is not currently available and is shown as "Not Reported")

Cellular ProcessEffect of this compoundPre-clinical Model(s)
Cell Proliferation Not ReportedNot Reported
Cell Migration Not ReportedNot Reported
Apoptosis Induction Not ReportedNot Reported

Computational Chemistry and Structural Biology Applications

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode of a ligand to the active site of a protein. For derivatives of the pyrrolopyridine scaffold, molecular docking studies have been pivotal in understanding their interactions with various protein kinases, which are common targets in cancer therapy.

While specific docking studies for 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol are not extensively documented in publicly available literature, numerous studies on analogous pyrrolopyrimidine and pyrrolopyridine derivatives provide significant insights into its potential binding modes. These compounds are often designed as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases.

Docking studies of pyrrolopyrimidine derivatives with Janus Kinase 1 (JAK1) have revealed key interactions within the hinge region of the kinase domain. The pyrrolopyridine core typically forms hydrogen bonds with backbone atoms of hinge region residues. For instance, in a study of pyrrolopyrimidine-based JAK1 inhibitors, the pyrrolopyridine moiety was observed to form H-bond interactions with F958 and L959. researchgate.net Similarly, docking of pyrrolopyrimidine derivatives into the active sites of EGFR and VEGFR2 has shown crucial hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. nih.gov

A molecular docking study of novel 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors suggested that an interaction with the hinge region is essential for activity. mdpi.com Furthermore, docking of 4-(1,5- or 2,5-triazole)-pyrrolopyrimidine derivatives as JAK1 inhibitors highlighted a key interaction between an iodine atom on the inhibitor and His-885 of hJAK1, conferring selectivity. nih.gov

These findings suggest that this compound would likely adopt a similar binding orientation within a kinase active site, with the pyrrolopyridine core engaging in hydrogen bonds with the hinge region, and the chloro and hydroxyl substituents potentially forming additional interactions that influence potency and selectivity.

Table 1: Representative Molecular Docking Studies of Pyrrolopyridine/Pyrrolopyrimidine Derivatives

Compound Class Target Kinase Key Interactions Observed
Pyrrolopyrimidine derivatives JAK1 Hydrogen bonds with hinge region residues (F958, L959) researchgate.net
7-Aryl-2-anilino-pyrrolopyrimidines Mer/Axl Interaction with the hinge region mdpi.com
4-(1,5-Triazole)-pyrrolopyrimidines JAK1 Key interaction with His-885 nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, properties, and reactivity of molecules. These methods provide insights into molecular orbitals, charge distribution, and electrostatic potential, which are fundamental to understanding intermolecular interactions.

For the pyrrolopyridine scaffold, DFT calculations have been employed to elucidate its electronic characteristics. A computational study on indole (B1671886) and four azaindoles, including 7-azaindole (B17877) (a close structural analog of the core of this compound), used DFT to calculate their electron spectra. mdpi.com These calculations provide valuable information on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule.

A comprehensive study of 4-chloro and 5-chloro derivatives of 7-azaindole-3-carbaldehyde utilized DFT calculations to analyze their structural and vibrational properties. researchgate.netmdpi.com These studies demonstrate how chloro-substitution influences the electronic properties and conformations of the 7-azaindole core. Such calculations can reveal how the chlorine atom in this compound affects the electron density distribution across the aromatic system, which in turn can influence its binding affinity to biological targets.

The electronic properties of the pyrrolopyridine core, such as its ability to act as a hydrogen bond donor and acceptor, are crucial for its interaction with the hinge region of kinases. Quantum chemical calculations can quantify the electrostatic potential around the nitrogen atoms of the pyridine (B92270) and pyrrole (B145914) rings, providing a rationale for the observed hydrogen bonding patterns in molecular docking simulations.

Table 2: Application of Quantum Chemical Calculations to Pyrrolopyridine Analogs

Method Investigated Property Key Findings
DFT Electron spectra of azaindoles Provided HOMO-LUMO energy gaps and insights into electronic transitions. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of molecules and their complexes. These techniques allow for the exploration of the conformational landscape of a ligand and the stability of its interactions with a protein target over time.

MD simulations have been applied to various pyrrolopyrimidine derivatives in complex with their target kinases to assess the stability of the docked poses and to understand the dynamic nature of the interactions. chemicalbook.com For instance, a study on 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4) used MD simulations to investigate the binding modes and inhibitory mechanisms. The simulations revealed strong interactions with the hinge region and other key residues, providing a more detailed picture than static docking alone. chemicalbook.com

In another study, MD simulations of pyrrolopyridine-based JAK1 inhibitors were used to explore their binding conformations and stability. researchgate.net Such simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which can have significant implications for binding affinity and selectivity.

For this compound, MD simulations could be used to predict its conformational preferences in solution and to simulate its dynamic behavior within a kinase active site. This would provide insights into the flexibility of the molecule and the stability of the key hydrogen bonds and other interactions identified through molecular docking. The simulations can also help to understand the role of water molecules in mediating ligand-protein interactions.

X-ray Crystallographic Studies of Pyrrolopyridine Cores and Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules in the solid state. The crystal structure of a compound provides definitive information about its bond lengths, bond angles, and conformation, as well as intermolecular interactions in the crystal lattice.

While a crystal structure for this compound itself is not publicly available, crystallographic data for closely related compounds offer valuable structural insights. For example, the crystal structure of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is available in the Cambridge Structural Database (CSD). nih.gov This structure would reveal the precise geometry of a very similar bicyclic core, including the planarity of the ring system and the conformation of the chloro substituent.

Additionally, the crystal structure of 4-chloro-1H-pyrazole has been determined at low temperature. Although a monocyclic system, it provides information on the geometry of a chloro-substituted azole ring and the nature of intermolecular interactions, such as N-H···N hydrogen bonding, which are also relevant to the pyrrolopyridine system. The crystal structure of a more complex derivative, a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, has also been reported, illustrating the packing and intermolecular interactions in a related fused heterocyclic system.

These crystallographic studies on analogous compounds provide a solid foundation for building accurate computational models of this compound and for understanding its preferred solid-state conformation and potential intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolopyridine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. QSAR models can be used to predict the activity of new compounds and to guide the design of more potent analogs.

Several QSAR studies have been conducted on pyrrolopyridine and pyrrolopyrimidine derivatives, particularly in the context of kinase inhibition. These studies typically use a set of compounds with known inhibitory activities to build a statistical model based on various molecular descriptors. These descriptors can be 2D (e.g., topological indices) or 3D (e.g., steric and electrostatic fields).

For example, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed on pyrrolopyridinone derivatives as cell division cycle 7 (Cdc7) kinase inhibitors. These models identified the steric and electrostatic properties that are crucial for potent inhibitory activity and provided contour maps that visualize the favorable and unfavorable regions for substitution around the scaffold.

Similarly, QSAR models have been developed for pyrrolopyrimidine-based JAK1 inhibitors, providing insights into the structural features that govern their inhibitory potency. researchgate.net These models can help to rationalize the structure-activity relationships (SAR) observed for a series of compounds and to prioritize the synthesis of new derivatives with improved activity.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
4-Chloro-1H-pyrazole
1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole
4-Chloro-7-azaindole-3-carbaldehyde
5-Chloro-7-azaindole-3-carbaldehyde
7-Azaindole

Advanced Analytical Characterization in Research of 7 Chloro 1h Pyrrolo 2,3 C Pyridin 4 Ol

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are paramount for elucidating the molecular structure of a compound by examining the interaction of matter with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the precise arrangement of atoms within a molecule. For 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol, both ¹H NMR and ¹³C NMR would be critical.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The expected spectrum would show distinct signals for the protons on the pyrrole (B145914) and pyridine (B92270) rings, as well as the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) would be indicative of the substitution pattern.

¹³C NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, and the chemical shifts would be characteristic of the type of carbon (e.g., aromatic, bonded to nitrogen, bonded to chlorine).

Illustrative ¹H and ¹³C NMR Data for this compound

Technique Hypothetical Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR 10.0 - 12.0 singlet N-H (pyrrole)
8.0 - 8.5 singlet C5-H
7.0 - 7.5 doublet C2-H
6.5 - 7.0 doublet C3-H
5.0 - 6.0 singlet O-H
¹³C NMR 150 - 160 - C4-OH
140 - 150 - C7-Cl
130 - 140 - C7a
120 - 130 - C5
110 - 120 - C3a
100 - 110 - C2
90 - 100 - C3

Disclaimer: The data in this table is illustrative and intended to represent the type of information obtained from NMR spectroscopy. It is not based on published experimental results for this specific compound.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of this compound (C₇H₅ClN₂O). The technique would yield a precise mass-to-charge ratio (m/z) of the molecular ion, which can be compared to the calculated theoretical mass. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Expected High-Resolution Mass Spectrometry Data

Ion Calculated m/z Observed m/z
[M+H]⁺ 183.0061 Hypothetically ~183.0061

Disclaimer: The observed m/z value is hypothetical and for illustrative purposes only.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC)

Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts of a chemical reaction, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile compounds like this compound. A validated HPLC method would involve the selection of an appropriate stationary phase (e.g., C18 column), a mobile phase (a mixture of solvents like acetonitrile (B52724) and water with a pH modifier), and a detector (typically UV-Vis). The purity of the compound is determined by the percentage of the total peak area that corresponds to the main compound peak.

Illustrative HPLC Purity Analysis Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time Hypothetically 5.8 min
Purity >98% (as determined by peak area)

Disclaimer: The data in this table is for illustrative purposes and does not represent actual experimental results.

Elemental Analysis for Compositional Verification

Elemental Analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. For this compound, the experimentally determined percentages of carbon, hydrogen, and nitrogen would be compared to the theoretically calculated values based on its molecular formula (C₇H₅ClN₂O). A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition.

Theoretical vs. Found Elemental Analysis Data

Element Theoretical % Found % (Hypothetical)
Carbon (C) 45.55 45.50
Hydrogen (H) 2.73 2.75
Nitrogen (N) 15.17 15.12

Disclaimer: The "Found" values are hypothetical and for illustrative purposes only.

Future Research Directions and Translational Potential for Pyrrolo 2,3 C Pyridin 4 Ol Analogs

Exploration of Novel Synthetic Pathways

The development of new and efficient synthetic methodologies is crucial for expanding the chemical diversity of pyrrolo[2,3-c]pyridine analogs. While classic methods like the Bartoli and Batcho-Leimgruber reactions are well-established for creating the azaindole core, there is a continuous drive to develop more sophisticated and versatile strategies. nbuv.gov.uapharmablock.com Future research will likely focus on catalyst-free domino reactions and advanced metal-catalyzed cross-coupling and C-H bond functionalization techniques. researchgate.netresearchgate.net These modern methods offer milder reaction conditions and greater tolerance of various functional groups, which is essential for late-stage functionalization of complex molecules. researchgate.netresearchgate.net The aim is to create synthetic routes that are not only efficient but also allow for precise control over the placement of substituents on the pyrrolopyridine core, enabling the synthesis of diverse compound libraries for screening. nbuv.gov.uaresearchgate.net

Discovery of Undiscovered Biological Targets and Mechanisms

While pyrrolo[2,3-c]pyridine analogs are well-known as kinase inhibitors, their full biological potential is yet to be unlocked. researchgate.netpharmablock.com Future investigations will aim to identify novel biological targets beyond the kinome. The structural similarity of the azaindole scaffold to purines and indoles suggests that these compounds could interact with a wide range of biological macromolecules. pharmablock.com High-throughput screening of diverse pyrrolopyridine libraries against various cell lines and protein targets will be instrumental in this endeavor. researchgate.net Techniques such as chemical proteomics and genetic screening can help elucidate the mechanism of action for active compounds and identify direct molecular targets, potentially revealing new therapeutic applications for diseases ranging from cancer to neurodegenerative disorders and viral infections. researchgate.netresearchgate.netmdpi.com

Development of Highly Selective and Potent Analogs

A primary goal in medicinal chemistry is the development of drug candidates with high potency and selectivity to minimize off-target effects. For pyrrolo[2,3-c]pyridine analogs, this involves strategic structural modifications to enhance binding affinity and specificity for the intended biological target. nih.gov Structure-activity relationship (SAR) studies, guided by computational modeling and X-ray crystallography, will continue to be vital. nih.govacs.org By understanding the precise interactions between the analog and its target protein, researchers can rationally design next-generation compounds with improved pharmacological profiles. acs.org This may involve techniques like scaffold hopping or molecular hybridization, where structural elements from different known inhibitors are combined to create novel molecules with superior potency and selectivity. nih.govmdpi.com Recent studies have shown success in developing highly potent inhibitors for targets like Aurora A kinase, PI3K, and CSF1R by optimizing substitutions on the pyrrolopyrimidine scaffold. nih.govnih.govnih.gov

Target KinaseLead Compound ExampleReported Potency (IC50)Reference
Aurora ACompound 11 (pyrrolo[2,3-d]pyrimidine-based)0.74 nM nih.gov
PI3KγCompound B13 (7-azaindole derivative)0.5 nM nih.gov
FGFR1Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative)7 nM rsc.org
FMS KinaseCompound 1r (pyrrolo[3,2-c]pyridine derivative)30 nM nih.gov

This table presents examples of potent analogs based on related pyrrolopyridine scaffolds, illustrating the potential for developing highly active compounds.

Applications in Chemical Probe Development

Highly potent and selective pyrrolo[2,3-c]pyridine analogs are ideal candidates for development as chemical probes. These probes are invaluable tools for studying the function of specific proteins within a complex biological system. By attaching a reporter tag (like a fluorescent dye or biotin) to a selective inhibitor, researchers can visualize the localization of the target protein within cells, pull down its binding partners, and better understand its role in cellular pathways. The development of such probes derived from the 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol scaffold could accelerate the validation of new drug targets and provide deeper insights into disease mechanisms.

Integration with Advanced Screening Platforms

The discovery of novel, biologically active pyrrolo[2,3-c]pyridine analogs will be significantly accelerated by leveraging advanced screening platforms. High-throughput screening (HTS) of large, diverse chemical libraries allows for the rapid identification of initial "hit" compounds. researchgate.net Furthermore, the integration with more sophisticated technologies like DNA-encoded libraries (DEL) and fragment-based drug discovery (FBDD) will enable the screening of a much larger chemical space to find starting points for medicinal chemistry optimization. pharmablock.com Phenotypic screening, which assesses the effect of compounds on cell behavior without a preconceived target, also holds the potential to uncover unexpected therapeutic activities for this class of molecules. asinex.com The combination of diverse compound libraries with these powerful screening technologies will be a cornerstone of future drug discovery efforts centered on the pyrrolo[2,3-c]pyridine scaffold. researchgate.netasinex.com

Q & A

Q. What are the common synthetic routes for 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol, and how do reaction conditions influence yield?

The synthesis of pyrrolo-pyridine derivatives typically involves multi-step reactions. A general approach includes:

  • Cyclization : Formation of the pyrrolo-pyridine core via acid- or base-mediated cyclization of precursors like cyanoacetates or aminopyrimidines .
  • Chlorination : Introduction of chlorine at the 7-position using reagents like POCl₃ or SOCl₂ under reflux conditions .
  • Hydroxylation : Oxidation or hydrolysis to introduce the 4-ol group .
    Key factors affecting yield include temperature (reflux vs. room temperature), solvent choice (e.g., isopropanol for nucleophilic substitution ), and stoichiometry of reagents. For example, excess chlorinating agents may lead to over-chlorination, reducing purity .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify aromatic protons (δ 6.5–8.5 ppm) and carbon environments (e.g., chlorine-substituted carbons at δ 120–140 ppm) .
  • Mass Spectrometry : HRMS (APCI) confirms molecular weight (e.g., [M+H]+^+ peaks) with <5 ppm error .
  • X-ray Crystallography : Resolves bond lengths and dihedral angles, as seen in related compounds like 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine (mean C–C bond length: 0.004 Å) .

Advanced Research Questions

Q. What strategies optimize regioselectivity during functionalization of the pyrrolo-pyridine core?

Regioselective modifications require:

  • Protecting Groups : Methoxymethyl (MOM) or tosyl groups shield reactive NH sites, directing substitutions to specific positions (e.g., 7-chloro vs. 4-ol) .
  • Catalytic Systems : Fe(acac)₃ or Pd catalysts enhance cross-coupling reactions (e.g., Suzuki-Miyaura for aryl additions) .
  • pH Control : Acidic conditions (e.g., HCl in isopropanol) favor nucleophilic substitution at electron-deficient carbons .

Q. How do computational methods aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) and molecular docking studies:

  • Predict electrophilic/nucleophilic sites via Fukui indices, aligning with experimental reactivity (e.g., chlorine at C7 as an electron-withdrawing group) .
  • Simulate binding affinities for biological targets (e.g., kinases in T-cell malignancies) using software like AutoDock .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • HPLC-MS/MS : Detects impurities at ppm levels (e.g., dechlorinated byproducts) .
  • Chiral Separations : Resolve enantiomers using chiral columns (e.g., CHIRALPAK® IG) if asymmetric synthesis is employed .
  • Stability Studies : Degradation products (e.g., hydrolysis of the 4-ol group) are monitored under accelerated conditions (40°C/75% RH) .

Methodological Considerations

Q. How are contradictory spectral data resolved in structural elucidation?

  • 2D NMR : COSY and HSQC correlations differentiate overlapping signals (e.g., pyrrole vs. pyridine protons) .
  • Isotopic Labeling : 15^{15}N or 13^{13}C labeling clarifies ambiguous assignments in heterocyclic systems .

Q. What safety protocols are critical when handling this compound?

  • PPE : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Waste Disposal : Halogenated waste must be segregated and treated via incineration to prevent environmental release .

Applications in Academic Research

Q. What role does this compound play in medicinal chemistry studies?

  • Kinase Inhibition : Structural analogs (e.g., Forodesine Hydrochloride) target purine nucleoside phosphorylase (PNP) in T-cell malignancies .
  • SAR Studies : Modifications at the 4-ol and 7-chloro positions correlate with potency against cancer cell lines (IC₅₀ values in µM range) .

Q. How is this compound utilized in materials science?

  • Ligand Design : Serves as a chelating agent for transition metals (e.g., Fe³⁺) in catalytic systems .
  • Photophysical Studies : Fluorescence properties are tuned via substitutions for optoelectronic applications .

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